1,1-Dimethyl-3-(3-nitrophenyl)urea
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Overview
Description
1,1-Dimethyl-3-(3-nitrophenyl)urea is an organic compound with the molecular formula C9H11N3O3 and a molecular weight of 209.206 g/mol It is characterized by the presence of a nitrophenyl group attached to a urea moiety, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-(3-nitrophenyl)urea can be synthesized through the reaction of 3-nitroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(3-nitrophenyl)urea undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a like .
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Bases: Triethylamine, sodium hydroxide.
Solvents: Organic solvents such as and .
Major Products Formed
3-Amino-1,1-dimethylurea: Formed by the reduction of the nitro group.
Substituted Ureas: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1,1-Dimethyl-3-(3-nitrophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antibacterial or antifungal activity. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position.
1,1-Dimethyl-3-(2-nitrophenyl)urea: Similar structure but with the nitro group in the ortho position.
Diuron: A related compound with a similar urea moiety but different substituents.
Uniqueness
1,1-Dimethyl-3-(3-nitrophenyl)urea is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
1,1-dimethyl-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDCRCKHAAQIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868305 |
Source
|
Record name | N,N-Dimethyl-N'-(3-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7159-98-0 |
Source
|
Record name | Urea, 1,1-dimethyl-3-(m-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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